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Compound of Interest

Compound Name: n,n-bis[2-(octylamino)ethyl]glycine

Cat. No.: B096743 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding surfactant interference in Bradford and Lowry protein assays. It is

designed for researchers, scientists, and drug development professionals to help diagnose and

resolve common issues encountered during protein quantification.

Frequently Asked Questions (FAQs)
Q1: Why do surfactants interfere with Bradford and Lowry protein assays?

A1: Surfactants, or detergents, are essential for solubilizing and stabilizing proteins, especially

membrane proteins.[1] However, they can significantly interfere with common protein

quantification methods.

In the Bradford assay, which relies on the binding of Coomassie dye to proteins, surfactants

can interfere in several ways.[2][3] They can compete with the dye for binding sites on the

protein, leading to inaccurate readings.[4] Additionally, some detergents can interact with the

Coomassie dye itself, causing precipitation or a shift in pH that affects the assay's linearity

and accuracy.[1][5]

In the Lowry assay, which is based on a two-step reaction involving copper ions and the

Folin-Ciocalteu reagent, surfactants can interfere with the initial copper-protein complex

formation.[6][7] This can lead to the precipitation of reagents and inaccurate protein

concentration measurements.[1]
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Q2: What are the general strategies to overcome surfactant interference?

A2: There are several common strategies to mitigate the effects of interfering substances like

detergents:[8]

Sample Dilution: If the protein concentration is high enough, you can dilute the sample to

reduce the surfactant concentration to a level compatible with the assay.[9][10]

Use a Detergent-Compatible Assay: Several commercially available protein assays are

specifically formulated to be compatible with certain types and concentrations of detergents.

For instance, the DC™ Protein Assay is a modified Lowry assay that works in the presence

of up to 1% ionic or nonionic detergents.[10]

Protein Precipitation: This is a highly effective method to separate proteins from interfering

substances like salts and detergents.[11][12] Techniques such as trichloroacetic acid

(TCA)/acetone precipitation can effectively remove contaminants before quantification.[8][11]

Buffer Exchange/Dialysis: Methods like dialysis or size-exclusion chromatography can be

used to remove salts and detergents from the protein sample.[8]

Q3: How do I know if my buffer is interfering with the Bradford assay?

A3: A simple way to check for buffer interference is to run two parallel standard curves. Prepare

one curve with the protein standard diluted in water or a compatible buffer (like 0.9% saline)

and the second curve with the standard diluted in the exact same buffer as your unknown

samples. If the slopes of the two curves are identical, the buffer is not interfering.[10][13]

Q4: Can I simply add the same interfering substance to my protein standards to compensate?

A4: For minor levels of interference, adding the interfering substance to the protein standards

used for the standard curve can sometimes compensate for the effect.[6][10] However, this

approach may not be effective for high concentrations of interfering substances and can lead to

inaccurate results.
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Problem Possible Cause(s) Recommended Solution(s)

A precipitate forms in the

assay tubes.

The sample contains an

incompatible concentration of

a surfactant (detergent).[5][13]

Dilute the sample to reduce

the detergent concentration.

[10] Alternatively, remove the

detergent by protein

precipitation.[12]

Absorbance values are very

low or there is no color

change.

The sample contains

interfering substances, such as

detergents, that are preventing

the dye from binding to the

protein.[9]

Dilute the sample to a point

where the interference is

minimized.[9] Ensure that the

protein standards are prepared

in the same buffer as the

sample for accurate

comparison.[9] If dilution is not

feasible, use a protein

precipitation method to clean

up the sample.[8]

The standard curve is non-

linear or has a poor fit.

The presence of detergents

can affect the linearity of the

assay's response.[1] Strong

alkaline buffers can also raise

the pH of the assay reagent,

affecting performance.[13]

Check the compatibility of your

buffer and all its components

(see tables below). Consider

diluting the sample or using a

precipitation method.[8][10]

High background absorbance

in the blank.

The buffer itself contains

substances that interfere with

the Coomassie dye.

Run a blank containing only

the sample buffer and the

Bradford reagent to assess the

level of background

interference. Use this as your

blank for the

spectrophotometer. If the

background is too high,

sample cleanup is required.

[10]
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Problem Possible Cause(s) Recommended Solution(s)

A precipitate forms during the

assay.

The presence of detergents

can cause precipitation,

especially during the addition

of the Folin-Ciocalteu reagent.

[1]

Use a detergent-compatible

version of the Lowry assay,

such as the DC™ Protein

Assay.[10] Alternatively,

remove the detergent from the

sample using protein

precipitation.[6]

Inaccurate or inconsistent

results.

Many common lab reagents

interfere with the Lowry assay,

including reducing agents

(DTT, β-mercaptoethanol),

chelating agents (EDTA), and

some buffers.[6]

Use a protein precipitation

method like the Universal

Protein Precipitating Agent

(UPPA™) system to remove

interfering substances before

the assay.[6]

Low color development.

Surfactants are interfering with

the copper-protein complex

formation, which is the first

step of the reaction.[6]

Dilute the sample if possible. If

not, protein precipitation is the

most effective solution to

remove the interfering

detergent.[14]

Quantitative Data: Surfactant Compatibility
The following tables summarize the maximum compatible concentrations for common

surfactants in standard Bradford and modified Lowry assays. Note: These values are

approximate and can vary between different commercial kits and specific experimental

conditions. Always consult the manufacturer's instructions for your specific assay kit.

Table 1: Surfactant Compatibility in Bradford Assays
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Surfactant
Maximum Compatible
Concentration (%)

Notes

SDS < 0.004%

Strongly interferes; causes

precipitation and reduces color

development.[15]

Triton X-100 < 0.05%

Can increase assay sensitivity

at very low concentrations

(e.g., 0.008%) but is generally

considered an interfering

substance.[15][16]

Tween-20 < 0.01%

Can cause significant

interference, leading to an

overestimation of protein

concentration.[17]

CHAPS < 0.5%
Generally more compatible

than SDS or Triton X-100.

NP-40 < 0.05%
Similar interference profile to

Triton X-100.

Table 2: Surfactant Compatibility in Modified Lowry Assays (e.g., DC™ Assay)
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Surfactant
Maximum Compatible
Concentration (%)

Notes

SDS 1%

Modified versions are

designed to be compatible with

ionic detergents.

Triton X-100 1%
Compatible with non-ionic

detergents.

Tween-20 1%
Generally compatible in

modified Lowry kits.

CHAPS 1%
Compatible with zwitterionic

detergents.

NP-40 1% Compatible in modified kits.

Visualized Workflows and Protocols
Diagram 1: Troubleshooting Surfactant Interference
Caption: Decision workflow for handling surfactant interference.

Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) / Acetone Protein Precipitation

This method is highly effective for removing detergents and other interfering substances from

protein samples.[12] TCA denatures and precipitates proteins, which can then be washed with

acetone to remove the TCA and solubilized contaminants.[11]

Materials:

Trichloroacetic acid (TCA), 20% (w/v) solution

Ice-cold acetone

Microcentrifuge tubes
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Microcentrifuge (capable of 13,000-15,000 x g)

Buffer for resuspension (e.g., electrophoresis sample buffer)

Procedure:

Place your protein sample in a microcentrifuge tube.

Add an equal volume of ice-cold 20% TCA to the protein sample.[18]

Vortex briefly and incubate the tube on ice for 30 minutes.[18]

Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

[19]

Carefully decant and discard the supernatant without disturbing the protein pellet.[18]

Add 300 µL of ice-cold acetone to wash the pellet. This step removes residual TCA.[18][19]

Centrifuge for 5 minutes at 14,000 rpm at 4°C.[19]

Carefully discard the acetone supernatant. Repeat the acetone wash (steps 6-8) for a total of

two washes.[19]

Air-dry the pellet for 5-10 minutes at room temperature to evaporate any remaining acetone.

Do not over-dry the pellet, as it may become difficult to resuspend.[12][18]

Resuspend the clean protein pellet in a suitable buffer for your downstream application and

the protein assay.

Diagram 2: TCA/Acetone Precipitation Workflow
Caption: Steps for TCA/Acetone protein precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b096743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

